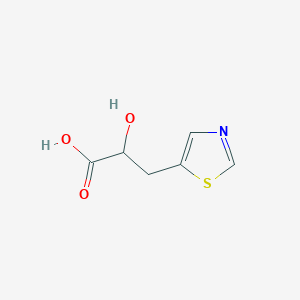

2-Hydroxy-3-(1,3-thiazol-5-yl)propanoic acid

Description

2-Hydroxy-3-(1,3-thiazol-5-yl)propanoic acid is a heterocyclic carboxylic acid featuring a thiazole ring substituted at the 5-position of the propanoic acid backbone. The compound combines a hydroxyl group at the β-carbon and a thiazole moiety, a five-membered aromatic ring containing sulfur and nitrogen. This structural configuration imparts unique electronic and steric properties, making it relevant in medicinal chemistry and biochemical research.

Properties

Molecular Formula |

C6H7NO3S |

|---|---|

Molecular Weight |

173.19 g/mol |

IUPAC Name |

2-hydroxy-3-(1,3-thiazol-5-yl)propanoic acid |

InChI |

InChI=1S/C6H7NO3S/c8-5(6(9)10)1-4-2-7-3-11-4/h2-3,5,8H,1H2,(H,9,10) |

InChI Key |

HOABQHHFWIMUSQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC=N1)CC(C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

General Overview of the Synthesis

The compound features a hydroxyl group at the second carbon and a thiazolyl moiety attached at the third carbon of the propanoic acid chain. The key synthetic challenge involves constructing the thiazole ring with appropriate substitution and attaching it to the hydroxy acid framework. The synthesis generally involves:

- Formation of the thiazole ring via condensation reactions.

- Introduction of the hydroxyl group at the appropriate position.

- Coupling of the heterocyclic fragment with the carboxylic acid backbone.

Synthesis via Thiazole Ring Formation

a. Hantzsch Thiazole Synthesis

The most common method for synthesizing thiazole derivatives, including the 1,3-thiazol-5-yl fragment, is the Hantzsch synthesis. This involves the condensation of α-haloketones or aldehydes with thioamides or thiourea.

- Reaction Conditions:

- Typically performed in aqueous or alcoholic solvents.

- Reflux temperatures (around 90–100°C).

- Catalysts such as sodium acetate, sodium carbonate, or triethylamine enhance yields.

- Acidic or neutral pH conditions facilitate ring closure.

b. Specific Route for 2-Hydroxy-3-(1,3-thiazol-5-yl)propanoic acid

Based on the detailed research, a plausible synthetic pathway involves:

- Step 1: Synthesis of a suitable α-haloketone or aldehyde precursor, such as chloroacetaldehyde or phenylacetaldehyde derivatives.

- Step 2: Condensation with a thioamide or thiourea derivative under reflux conditions, often in water or ethanol, with bases like sodium carbonate to promote ring closure.

- Step 3: Formation of the 1,3-thiazol-5-yl ring, which can then be functionalized further.

- Reactions in water with sodium carbonate yielded the best yields, with acidification to pH 6 to isolate the product.

- The reaction in acetic acid or DMF at elevated temperatures (90–100°C) also produced the thiazole ring.

Coupling with the Hydroxy Acid

The attachment of the thiazole ring to the propanoic acid backbone is achieved through condensation or substitution reactions:

- Esterification or amidation of the carboxyl group with amino or hydroxyl groups on the heterocycle.

- Direct coupling using activating agents such as HBTU or carbodiimides in inert solvents like DMF.

- Synthesis of this compound can involve the initial formation of the thiazole ring, followed by oxidation or hydroxylation at the second carbon position.

Alternative Synthetic Strategies

a. Multi-step Synthesis from Precursors

- Starting from amino acids or their derivatives, such as β-alanine, which can be functionalized at the side chain.

- Cyclization to form the thiazole ring from suitable precursors like thioureas and α-haloketones.

b. Functional Group Transformations

- Oxidation of thiazole derivatives to introduce hydroxyl groups.

- Use of regioselective hydroxylation methods to install the hydroxyl group at the second carbon.

Summary of Key Reaction Conditions and Yields

| Method | Precursors | Solvent | Catalyst/Conditions | Temperature | Yield | Reference/Notes |

|---|---|---|---|---|---|---|

| Hantzsch synthesis | α-Haloketone + Thioamide | Water/Ethanol | Sodium carbonate | 90–100°C | Moderate to high | Widely used for thiazole rings |

| Coupling with carboxylic acids | Thiazole derivative + Carboxylic acid | DMF | HBTU, Triethylamine | Room temperature | Variable | For amide formation |

| Hydroxylation | Thiazole derivative | Various | Regioselective hydroxylation | Mild to moderate | Low to moderate | For hydroxyl introduction |

Notes on Purification and Characterization

- Purification: Reactions are typically quenched by acidification, followed by filtration, recrystallization, or chromatography.

- Characterization: Confirmed via NMR (¹H and ¹³C), IR spectroscopy, and mass spectrometry, with specific signals corresponding to the thiazole ring and hydroxyl groups.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3-(1,3-thiazol-5-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce the compound to simpler forms or alter its oxidation state.

Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Hydroxy-3-(1,3-thiazol-5-yl)propanoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs and treatments.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-(1,3-thiazol-5-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating them. This can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their differences:

Research Findings

- Synthetic Applications: The methyl-thiazole analog (3-(4-Methyl-1,3-thiazol-5-yl)propanoic acid) serves as a building block for larger molecules, such as peptide conjugates, due to its stability under acidic conditions .

- Biochemical Roles : L-β-Imidazolelactic acid, an imidazole analog, is involved in histidine catabolism and acts as a buffer in protein studies, highlighting the functional versatility of hydroxyl-heterocycle-carboxylic acid scaffolds .

Biological Activity

2-Hydroxy-3-(1,3-thiazol-5-yl)propanoic acid (HTP) is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

HTP features a thiazole ring, which is known for its biological significance. The presence of the hydroxyl group at the 2-position and the thiazole moiety contributes to its unique chemical behavior. The molecular formula for HTP is C6H7NO3S, with a molecular weight of 175.19 g/mol .

Biological Activities

1. Antimicrobial Activity

HTP has demonstrated notable antimicrobial properties against various microorganisms. Studies indicate that it exhibits both antifungal and antibacterial activities:

- Antibacterial Activity : HTP has shown effectiveness against Gram-positive and Gram-negative bacteria. For instance, it has been tested against strains such as E. coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM for different bacterial strains .

- Antifungal Activity : In vitro tests have revealed that HTP possesses antifungal activity comparable to established antifungal agents. It has shown effective inhibition against Candida albicans and Fusarium oxysporum, with MIC values indicating strong potential as an antifungal agent .

Table 1: Antimicrobial Activity of HTP

| Microorganism | Activity Type | MIC (µM) |

|---|---|---|

| E. coli | Bacterial | 4.69 |

| S. aureus | Bacterial | 5.64 |

| C. albicans | Fungal | 16.69 |

| Fusarium oxysporum | Fungal | 56.74 |

2. Anticancer Activity

Research has indicated that HTP may possess anticancer properties as well. The compound's mechanism involves the interaction with specific cellular pathways that regulate cell growth and apoptosis:

- Mechanism of Action : The thiazole ring in HTP is believed to interact with various enzymes and receptors, potentially inhibiting cancer cell proliferation. For example, studies have shown that derivatives of thiazole compounds exhibit significant cytotoxic effects on cancer cell lines such as colon carcinoma (HCT-116) and breast cancer (T47D) .

Table 2: Anticancer Activity of HTP Derivatives

| Cell Line | Compound Tested | IC50 (µM) |

|---|---|---|

| Colon Carcinoma (HCT-116) | HTP Derivative A | 6.2 |

| Breast Cancer (T47D) | HTP Derivative B | 8.0 |

The biological activity of HTP can be attributed to several mechanisms:

- Enzyme Inhibition : HTP may inhibit key enzymes involved in microbial metabolism or cancer cell growth, thereby exerting its antimicrobial and anticancer effects.

- Cellular Interaction : The compound interacts with cellular receptors that modulate signaling pathways related to inflammation and cell survival, contributing to its therapeutic effects.

Case Studies

Several studies have focused on the synthesis and evaluation of thiazole derivatives related to HTP:

- Synthesis and Evaluation : A study synthesized various thiazole derivatives, including HTP, assessing their antimicrobial efficacy against multiple strains of bacteria and fungi. Results indicated that compounds with similar structures exhibited enhanced biological activities compared to traditional antibiotics .

- Clinical Relevance : Research into the use of thiazole compounds in clinical settings has highlighted their potential in treating infections resistant to conventional therapies, showcasing the importance of compounds like HTP in modern medicine .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Hydroxy-3-(1,3-thiazol-5-yl)propanoic acid, and what key intermediates are involved?

- Methodological Answer : A common approach involves coupling thiazole derivatives with hydroxypropanoic acid precursors. For example, thiazole rings (e.g., 1,3-thiazol-5-yl) can be synthesized via cyclization of thiourea derivatives with α-halo ketones or aldehydes . Subsequent condensation with a protected hydroxypropanoic acid moiety (e.g., using tert-butyl esters) under basic conditions yields the target compound. Key intermediates include thiazole-carbaldehydes and protected amino acid derivatives, as demonstrated in analogous syntheses of thiazolyl propanoic acids .

Q. How is this compound characterized using spectroscopic techniques?

- Methodological Answer :

- NMR Spectroscopy : H NMR and C NMR are critical for confirming the structure. The thiazole proton signals typically appear as singlets or doublets in the aromatic region (δ 7.5–9.0 ppm), while the hydroxy and carboxylic acid protons may show broad peaks or exchange with DO .

- IR Spectroscopy : Strong absorption bands for the carboxylic acid (-OH stretch, ~2500–3000 cm) and thiazole ring (C=N stretch, ~1600–1650 cm) are observed .

- Elemental Analysis : Used to validate empirical formula consistency, with deviations >0.3% indicating impurities .

Q. What are the recommended handling and storage protocols for this compound?

- Methodological Answer :

- Handling : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of dust .

- Storage : Keep in a tightly sealed container under inert gas (e.g., argon) at 2–8°C to prevent degradation. Avoid exposure to moisture due to the hygroscopic nature of carboxylic acids .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Methodological Answer :

- Catalyst Screening : Evaluate palladium or copper catalysts for coupling reactions. For example, Pd(PPh) may enhance cross-coupling efficiency between thiazole and propanoic acid precursors .

- Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates, while additives like NaHCO can neutralize acidic byproducts .

- Temperature Control : Reflux conditions (80–100°C) are often necessary for cyclization steps, but lower temperatures (0–25°C) may reduce side reactions during sensitive coupling stages .

Q. How should researchers resolve contradictions in spectral data during characterization?

- Methodological Answer :

- Contradiction Example : Discrepancies in H NMR integration ratios may arise from tautomerism in the thiazole ring or residual solvents.

- Resolution :

Perform deuterium exchange experiments to identify exchangeable protons (e.g., -OH groups).

Use 2D NMR (COSY, HSQC) to assign proton-carbon correlations and confirm connectivity .

Compare experimental data with computational predictions (DFT-based NMR chemical shift calculations) .

Q. What strategies are used to evaluate the bioactivity of this compound against microbial targets?

- Methodological Answer :

- In Vitro Assays :

MIC Testing : Determine minimum inhibitory concentration (MIC) against mycobacterial strains (e.g., M. tuberculosis) using microdilution methods .

Enzyme Inhibition : Screen for inhibition of bacterial enzymes (e.g., dihydrofolate reductase) via spectrophotometric assays.

- Mechanistic Studies :

- Use molecular docking to predict binding affinity to target proteins (e.g., mycobacterial cell wall synthesis enzymes) .

- Validate with site-directed mutagenesis to identify critical binding residues.

Physicochemical and Stability Considerations

Q. Does this compound exhibit dimerization or hydrogen bonding in solid state?

- Methodological Answer : Carboxylic acids often form cyclic dimers via hydrogen bonding. To confirm:

- Perform X-ray crystallography to analyze crystal packing.

- Use IR spectroscopy to detect O-H stretching frequencies indicative of dimerization (~2500–3000 cm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.